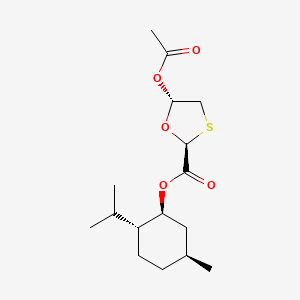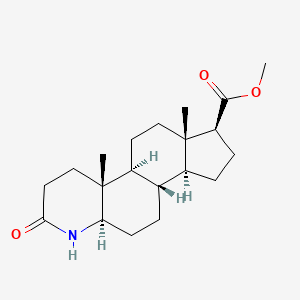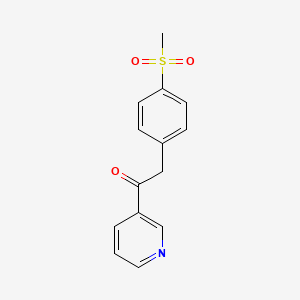![molecular formula C₁₄H₁₆N₁₀O₄ B1145853 O-[(Guanin-7-yl)méthyl] Acyclovir CAS No. 1797832-75-7](/img/new.no-structure.jpg)
O-[(Guanin-7-yl)méthyl] Acyclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(Guanin-7-yl)methyl] Acyclovir: is a derivative of Acyclovir, an antiviral drug primarily used to treat infections caused by herpes simplex virus and herpes zoster virus. The compound has a molecular formula of C14H16N10O4 and a molecular weight of 388.35 g/mol . It is known for its ability to inhibit the production of viral DNA, making it a valuable compound in antiviral research.
Applications De Recherche Scientifique
O-[(Guanin-7-yl)methyl] Acyclovir has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new antiviral compounds.
Biology: Studied for its interactions with viral DNA and its potential to inhibit viral replication.
Medicine: Investigated for its efficacy in treating viral infections, particularly those caused by herpes viruses.
Industry: Utilized in the production of high-purity antiviral drugs and as a standard in quality control processes.
Mécanisme D'action
Target of Action
O-[(Guanin-7-yl)methyl] Acyclovir is an impurity of Acyclovir . Acyclovir is an antiviral drug used for the treatment of infections caused by herpes simplex virus and herpes zoster virus . The primary target of Acyclovir is the viral DNA polymerase, an enzyme responsible for the production of the virus’ DNA .
Mode of Action
Acyclovir acts by inhibiting the production of the virus’ DNA . It is a guanosine analogue, which means it mimics the structure of one of the building blocks of DNA. When the viral DNA polymerase incorporates Acyclovir into the growing DNA chain, it causes premature termination of DNA synthesis, thereby preventing the virus from replicating .
Biochemical Pathways
The key biochemical pathway affected by Acyclovir is the DNA synthesis pathway of the herpes simplex virus and herpes zoster virus . By inhibiting the viral DNA polymerase, Acyclovir prevents the elongation of the viral DNA chain, thereby stopping the replication of the virus .
Result of Action
The result of Acyclovir’s action is the inhibition of the replication of the herpes simplex virus and herpes zoster virus . This leads to a decrease in the severity and duration of outbreaks of these viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-[(Guanin-7-yl)methyl] Acyclovir involves the reaction of Acyclovir with guanine derivatives under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of O-[(Guanin-7-yl)methyl] Acyclovir follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions: O-[(Guanin-7-yl)methyl] Acyclovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), elevated temperatures.
Reduction: Sodium borohydride (NaBH4), room temperature.
Substitution: Various nucleophiles, solvents like DMSO.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Acyclovir: The parent compound, primarily used to treat herpes infections.
Ganciclovir: Another antiviral drug with a similar mechanism of action but used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of Acyclovir with improved bioavailability.
Uniqueness: O-[(Guanin-7-yl)methyl] Acyclovir is unique due to its enhanced binding affinity for viral DNA, which may result in improved antiviral activity compared to its parent compound, Acyclovir. The presence of the guanine moiety also provides additional sites for chemical modification, potentially leading to the development of new antiviral agents.
Propriétés
Numéro CAS |
1797832-75-7 |
|---|---|
Formule moléculaire |
C₁₄H₁₆N₁₀O₄ |
Poids moléculaire |
388.34 |
Synonymes |
9,7’-[1,2-Ethanediylbis(oxymethylene)]bisguanine; Acyclovir Impurity I; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester](/img/structure/B1145782.png)


